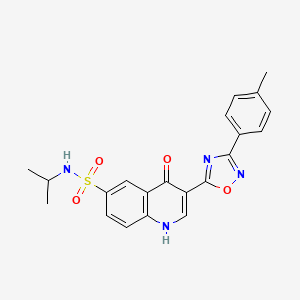

![molecular formula C8H13NO2 B2646149 8-Hydroxy-5-azaspiro[3.5]nonan-6-one CAS No. 1909336-23-7](/img/structure/B2646149.png)

8-Hydroxy-5-azaspiro[3.5]nonan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

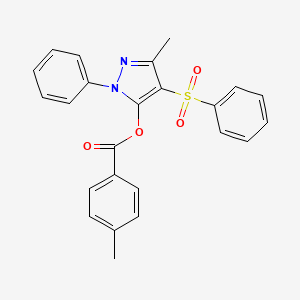

8-Hydroxy-5-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.20 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H13NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h6,10H,1-5H2,(H,9,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Pharmacological Applications

Alpha-1 Adrenoceptor Selectivity : Studies on BMY 7378, a compound structurally related to 8-Hydroxy-5-azaspiro[3.5]nonan-6-one, reveal its selectivity for the alpha 1D-adrenoceptor subtype, indicating potential applications in the development of selective alpha-1 adrenoceptor antagonists with implications for cardiovascular and neurological disorders (Goetz et al., 1995).

Antimicrobial and Antiviral Properties : Derivatives of azaspiro compounds have shown potent antimicrobial activity against respiratory pathogens and antiviral activity against human coronaviruses, suggesting their potential in treating respiratory infections and viral diseases (Odagiri et al., 2013); (Apaydın et al., 2019).

Chemical Synthesis and Material Science

Synthesis of Heterocycles : Research on the hydrolysis and acylation of imino groups in azaspiro compounds has led to the synthesis of novel heterocyclic compounds, demonstrating the versatility of azaspiro frameworks in organic synthesis (Belikov et al., 2013).

Sorption Properties for Dye Removal : Calix[4]arene-based polymers incorporating azaspiro units have been investigated for their sorption properties, specifically for the removal of water-soluble carcinogenic azo dyes and aromatic amines, indicating their utility in environmental cleanup applications (Akceylan et al., 2009).

Miscellaneous Applications

Anticonvulsant Activity : Structural analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione have been studied for their anticonvulsant activities, contributing to the development of new therapeutic agents for epilepsy (Farrar et al., 1993).

Antihypertensive Agents : The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents highlights the potential of azaspiro derivatives in addressing cardiovascular diseases (Caroon et al., 1981).

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-hydroxy-5-azaspiro[3.5]nonan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h6,10H,1-5H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAACNFBPLMDUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

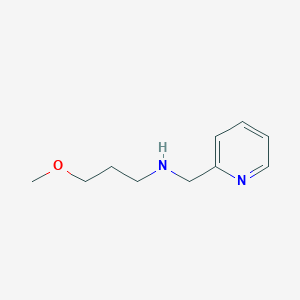

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2646070.png)

![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)

![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)

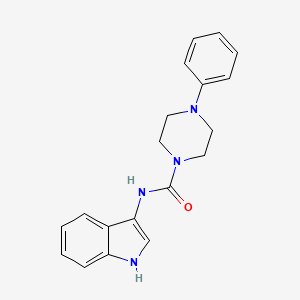

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)

![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)

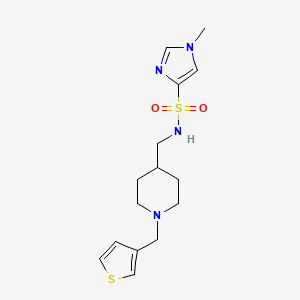

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)